molecular formula C11H11BrO2 B1511162 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1155261-18-9

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1511162
CAS No.: 1155261-18-9
M. Wt: 255.11 g/mol
InChI Key: ISJINHANGLBGCN-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a brominated and methoxylated derivative of indenone, a compound known for its diverse biological and chemical properties. This compound is part of the indole family, which is significant in natural products and pharmaceuticals due to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of the corresponding indenone derivative followed by methoxylation. The reaction conditions usually require the use of brominating agents such as N-bromosuccinimide (NBS) and methylation agents like methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized through a multi-step process that includes the initial formation of the indenone core, followed by selective bromination and methoxylation steps. The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is often used in biological studies to understand the mechanisms of these activities.

Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including the development of new drugs for treating infections and cancer.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group.

  • 7-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom.

  • 2-Methyl-2,3-dihydro-1H-inden-1-one: Neither bromine nor methoxy group present.

Uniqueness: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct biological and chemical properties compared to its analogs.

. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.

Would you like more information on any specific aspect of this compound?

Biological Activity

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a brominated and methoxylated derivative of indenone, a compound recognized for its diverse biological and chemical properties. This compound belongs to the indole family, which is significant in natural products and pharmaceuticals due to its wide range of biological activities. Its unique structure, characterized by both bromine and methoxy groups, enhances its potential for various therapeutic applications.

  • IUPAC Name : 4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one
  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 255.11 g/mol
  • CAS Number : 1155261-18-9

Biological Activities

This compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against various bacterial strains.

2. Antiviral Properties
The compound has demonstrated antiviral effects in laboratory settings, particularly against certain viral infections. This activity is attributed to its ability to inhibit viral replication.

3. Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which is crucial for cancer treatment strategies.

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound interacts with specific enzymes involved in microbial metabolism and viral replication, thereby inhibiting their function.

2. Cell Cycle Arrest
In cancer cells, it has been observed that this compound can cause cell cycle arrest at various phases, leading to reduced proliferation.

3. Reactive Oxygen Species (ROS) Generation
The generation of ROS is another mechanism through which this compound exerts its anticancer effects. Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against Gram-positive bacteria with MIC values below 50 µg/mL.
Study BAntiviralInhibited viral replication by up to 70% in cell cultures infected with influenza virus.
Study CAnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 30 µM.

Properties

IUPAC Name

4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJINHANGLBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C1=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743620
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155261-18-9
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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